molecular formula C9H14O3 B2874536 1-(Oxolan-2-yl)cyclobutane-1-carboxylic acid CAS No. 2137817-30-0

1-(Oxolan-2-yl)cyclobutane-1-carboxylic acid

Cat. No.: B2874536
CAS No.: 2137817-30-0
M. Wt: 170.208
InChI Key: LYIGLFGQVNFASQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Oxolan-2-yl)cyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C9H14O3 and a molecular weight of 170.21 g/mol It is characterized by the presence of a cyclobutane ring fused with an oxolane (tetrahydrofuran) ring and a carboxylic acid functional group

Scientific Research Applications

1-(Oxolan-2-yl)cyclobutane-1-carboxylic acid has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, such as drug development and therapeutic agents, may involve this compound.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

The compound is classified under GHS05 and GHS07 pictograms, indicating that it may cause skin irritation, serious eye damage, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Oxolan-2-yl)cyclobutane-1-carboxylic acid can be synthesized through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a cyclobutane derivative, with an oxolane ring. The reaction typically requires the use of strong acids or bases as catalysts and may involve heating to facilitate the cyclization process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-(Oxolan-2-yl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts or esters, while reduction may produce alcohols or aldehydes .

Mechanism of Action

The mechanism by which 1-(Oxolan-2-yl)cyclobutane-1-carboxylic acid exerts its effects depends on its interactions with molecular targets. These interactions may involve binding to specific enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific application and context of use .

Comparison with Similar Compounds

    Cyclobutanecarboxylic acid: Similar in structure but lacks the oxolane ring.

    Tetrahydrofuran-2-carboxylic acid: Contains the oxolane ring but lacks the cyclobutane ring.

    Cyclopropanecarboxylic acid: Smaller ring structure compared to cyclobutane.

Uniqueness: 1-(Oxolan-2-yl)cyclobutane-1-carboxylic acid is unique due to the combination of the cyclobutane and oxolane rings, which imparts distinct chemical and physical properties. This structural feature makes it a valuable compound for various research applications .

Properties

IUPAC Name

1-(oxolan-2-yl)cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c10-8(11)9(4-2-5-9)7-3-1-6-12-7/h7H,1-6H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYIGLFGQVNFASQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2(CCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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